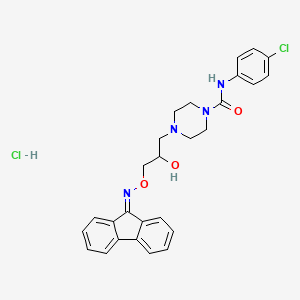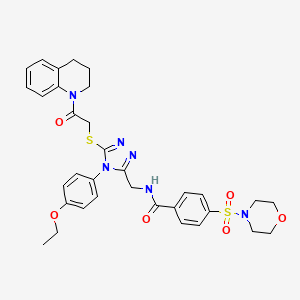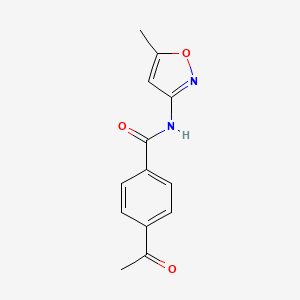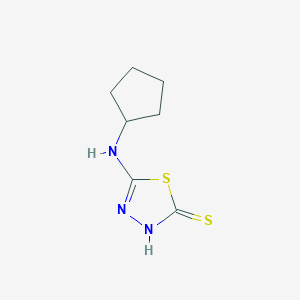![molecular formula C24H27N3O4 B2724850 2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide CAS No. 749222-48-8](/img/structure/B2724850.png)
2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide” is characterized by the presence of a cyano group, an amide group, two ethoxy groups, a morpholine ring, and a phenyl ring. The exact three-dimensional structure would require further analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available data. It is known that the compound is a powder at room temperature . The compound’s molecular weight is 421.497.Applications De Recherche Scientifique
Synthesis and Biological Activities
Chemical compounds similar to "2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide" have been synthesized and explored for their broad spectrum of biological activities. For instance, morpholine derivatives have been designed with various biological activities such as sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. These compounds are synthesized through reactions involving aminoethanol with aryl-bromomethyl-ketone, leading to the formation of morpholines with potential as drug metabolizing enzyme modulators and immunomodulating actions (Rekka & Kourounakis, 2010).
Chemical Reactions and Modifications
Research into the reaction of dibromocyclohexanone with morpholine has shown the ability to yield specific chemical structures influenced by the reaction solvent. This demonstrates the versatility and reactivity of morpholine-containing compounds in chemical synthesis, potentially leading to selective product formation (SatoKikumasa et al., 1975).
Advanced Synthesis Techniques
Investigations into the chemistry of cyanoacetylenes have highlighted the preparation and reactions of cyano-ynamines and the corresponding cyano-enamines. These studies shed light on the transformation of these compounds into cyanoacetamides and their reaction with various amines, which could be relevant for the synthesis of complex molecules including those related to "this compound" (Sasaki & Kojima, 1970).
Molecular Structure and Absorption Spectra
The study of morpholine green derivatives provides insights into the molecular structure and absorption spectra of related compounds. Understanding the electron donor substituent efficiency and the impact of substituents on the absorption spectra can be crucial for designing molecules with desired optical properties (Hepworth, Sawyer, & Hallas, 1993).
Rearrangement Reactions
Research into double rearrangement reactions involving cyano and morpholine groups has yielded novel structures such as oxazin-ones and diazin-ones. These findings contribute to the understanding of reaction mechanisms and the synthesis of new compounds with potential research and therapeutic applications (Yokoyama, Hatanaka, & Sakamoto, 1985).
Safety and Hazards
The safety data sheet for “2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-30-22-16-21(27-10-12-29-13-11-27)23(31-4-2)15-20(22)26-24(28)19(17-25)14-18-8-6-5-7-9-18/h5-9,14-16H,3-4,10-13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDSYXALIMGEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C(=CC2=CC=CC=C2)C#N)OCC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724768.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)
![[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2724771.png)
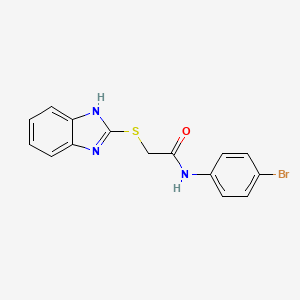
![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2724774.png)


![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724781.png)
